N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions.
Final Assembly: The final compound can be assembled by coupling the chlorophenyl group with the oxadiazole-containing intermediate under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its properties in materials science or as an agrochemical.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- N-(3-chlorophenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
Uniqueness
N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to its specific structural features, such as the phenyl group on the oxadiazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H16ClN3O3/c23-16-9-6-10-17(13-16)24-20(27)14-28-19-12-5-4-11-18(19)21-25-22(29-26-21)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) |
InChI Key |
NYJPEGQVCUZNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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